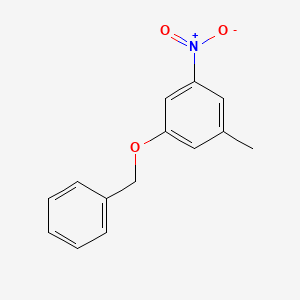

1-(Benzyloxy)-3-methyl-5-nitrobenzene

CAS No.: 1881291-17-3

Cat. No.: VC13582318

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1881291-17-3 |

|---|---|

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 1-methyl-3-nitro-5-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C14H13NO3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

| Standard InChI Key | JJBCKBBHLMGZFV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Basic Identification

-

Molecular Formula: C₁₄H₁₃NO₃

-

Synonyms:

Structural Representation

The compound’s structure is defined by:

-

Benzene core: Substituted at positions 1, 3, and 5.

-

Benzyloxy group: -OCH₂C₆H₅ at position 1.

-

Methyl group: -CH₃ at position 3.

-

Nitro group: -NO₂ at position 5.

Key Descriptors:

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution or alkylation reactions. A representative method involves:

-

Alkylation of 3-Methyl-5-nitrophenol:

-

Purification:

Yield and Optimization

-

Challenges: Competing side reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry and reaction time.

Physicochemical Properties

Solubility and Partitioning

-

Solubility:

-

Polar solvents: Slightly soluble in ethanol, methanol.

-

Nonpolar solvents: Soluble in dichloromethane, chloroform.

-

Spectroscopic Data

-

IR (KBr):

-

ν(NO₂): 1520 cm⁻¹ (asymmetric stretch), 1350 cm⁻¹ (symmetric stretch).

-

ν(C-O): 1250 cm⁻¹.

-

-

¹H NMR (CDCl₃):

Applications and Reactivity

Pharmaceutical Intermediates

-

Role: Precursor in synthesizing β-adrenergic agonists (e.g., salmeterol analogs) .

-

Example: Nitro reduction to amines followed by coupling reactions .

Materials Science

-

Dendrimer Synthesis: Used in convergent approaches to create Janus dendrimers with amphiphilic properties .

-

Liquid Crystals: Modifies mesogenic behavior due to nitro group polarity .

Chemical Transformations

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 3-methyl-5-(benzyloxy)aniline.

-

Benzyloxy Deprotection: HBr/acetic acid removes the benzyl group, generating 3-methyl-5-nitrophenol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume